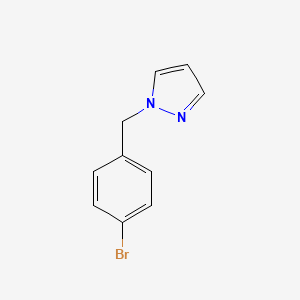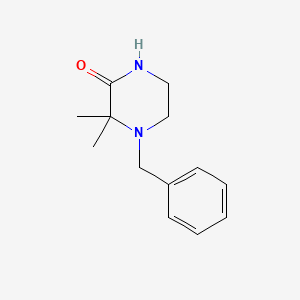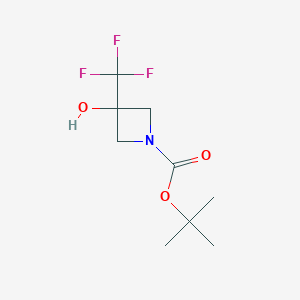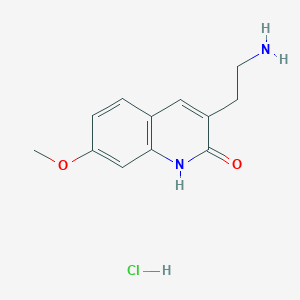
3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride
説明
The compound “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure, containing a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would likely involve a quinoline core, with an aminoethyl group at the 3-position and a methoxy group at the 7-position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present . These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific structure . These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
科学的研究の応用
-
Chemical Analysis The compound “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” is a variant of serotonin hydrochloride . It’s used in the field of chemical analysis for the identification and quantification of compounds. The specific methods of application or experimental procedures would involve spectroscopic techniques .
-
Catalysis A similar compound, “3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide [Aemim]Br”, has been used as a catalyst in the synthesis of carbonyl compounds . The method involves a solvent-free, base-free synthesis process at 40°C . The efficacy of [Aemim]Br could be maintained after seven recycling cycles, indicating its potential as a recyclable and eco-friendly catalyst .
-
Spectroscopic Analysis The compound “3-(2-aminoethyl)indole hydrochloride” is used in spectroscopic analysis . It’s used to identify and quantify compounds. The specific methods of application or experimental procedures would involve spectroscopic techniques .
-
Carbohydrate Analysis A similar compound, “1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate”, has been used in carbohydrate analysis . The method involves a reductive process .
-
Protein Engineering In protein engineering, “3-(2-aminoethyl)indole hydrochloride” is used as an acid catalyst for the hydrolysis of proteins into amino acids . It’s used in conjunction with 0.2% tryptamine to prevent the destruction of tryptophan that occurs when using 6mol/l hydrochloric acid .
-
Pharmacological Research “3-(2-aminoethyl)indole hydrochloride” is considered an endogenous active substance, or autacoid . Autacoids exhibit strong physiological activity in small amounts, similar to hormones, but unlike hormones, they don’t have specific organs of production and show strong physiological effects immediately at the site of production .
Safety And Hazards
The safety and hazards associated with a compound like “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would depend on its specific properties . It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .
将来の方向性
The future directions for research on “3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride” would likely involve further exploration of its biological activities and potential therapeutic applications . This could include in vitro and in vivo studies to determine its mechanism of action, toxicity, and efficacy .
特性
IUPAC Name |
3-(2-aminoethyl)-7-methoxy-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-10-3-2-8-6-9(4-5-13)12(15)14-11(8)7-10;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHAVBHFPZUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7-methoxyquinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)
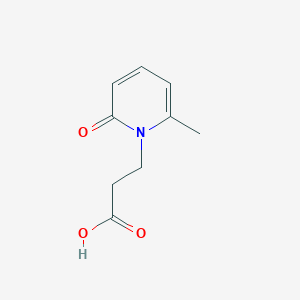
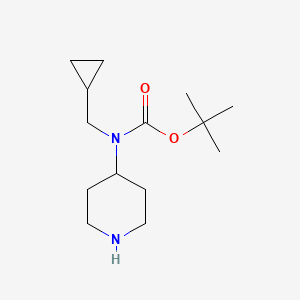
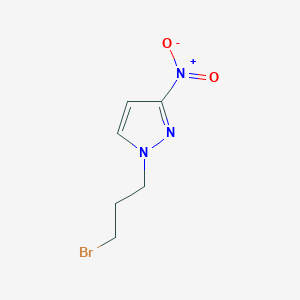
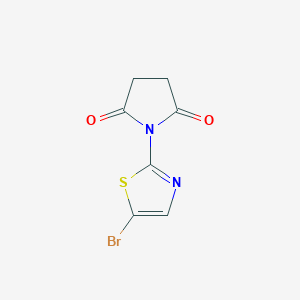
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)
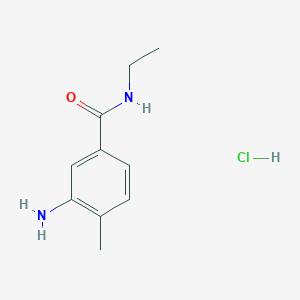
![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)
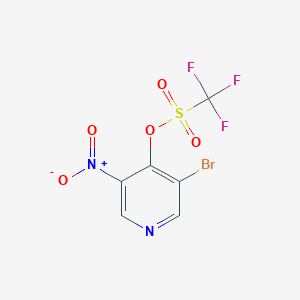
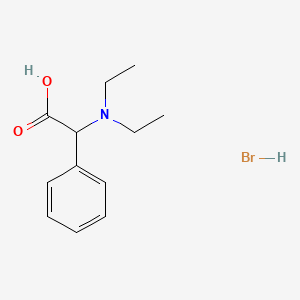
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)
